molecular formula C17H26O3 B12705746 Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate CAS No. 93805-68-6

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate

Cat. No.: B12705746
CAS No.: 93805-68-6
M. Wt: 278.4 g/mol
InChI Key: BSKRNVMSMUYCJR-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring and a cyclohexene moiety

Preparation Methods

The synthesis of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylcyclohex-2-en-1-yl)vinyl with ethyl 3-methyl-3-oxirane-2-carboxylate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various biochemical pathways, making the compound valuable for studying molecular mechanisms .

Comparison with Similar Compounds

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of an oxirane ring and a cyclohexene moiety, which imparts distinctive reactivity and potential for diverse applications.

Properties

CAS No.

93805-68-6

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl 3-methyl-3-[(E)-2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate

InChI

InChI=1S/C17H26O3/c1-6-19-15(18)14-17(5,20-14)11-9-13-12(2)8-7-10-16(13,3)4/h8-9,11,13-14H,6-7,10H2,1-5H3/b11-9+

InChI Key

BSKRNVMSMUYCJR-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)C1C(O1)(C)/C=C/C2C(=CCCC2(C)C)C

Canonical SMILES

CCOC(=O)C1C(O1)(C)C=CC2C(=CCCC2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.